Molecular Weight Differential vs. Non-Fluorinated Parent Scaffold
The introduction of a fluorine atom at the 5-position increases the molecular weight of the bipyridin-2-amine scaffold from 171.2 g/mol (C₁₀H₉N₃) to 189.19 g/mol (C₁₀H₈FN₃), a precisely defined 17.99 g/mol shift . This difference is critical for fragment-based lead generation, where rule-of-three compliance (MW ≤ 300) is maintained in both cases, but the fluorinated version provides a known vector for steric shielding of metabolic soft spots without crossing the conventional fragment upper limit .
| Evidence Dimension | Molecular Weight (Monoisotopic Mass) |
|---|---|
| Target Compound Data | 189.19 g/mol (C₁₀H₈FN₃) for 5-fluoro-3-pyridin-3-ylpyridin-2-amine |
| Comparator Or Baseline | 171.2 g/mol (C₁₀H₉N₃) for non-fluorinated [3,3′-bipyridin]-2-amine (CAS 163563-02-8) |
| Quantified Difference | Δ = 17.99 g/mol; a single F-for-H replacement |
| Conditions | Calculated monoisotopic molecular weight based on molecular formula. |
Why This Matters
A precisely defined mass shift from a single atom change is essential for validating synthetic intermediates and demonstrating metabolic stabilization, making this fluorinated scaffold directly superior to the non-fluorinated version for medicinal chemistry optimization.
